3-(4-Chloro-3-nitrophenyl)prop-2-enenitrile
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Overview
Description
3-(4-Chloro-3-nitrophenyl)prop-2-enenitrile is an organic compound with the molecular formula C9H5ClN2O2 and a molecular weight of 208.6 g/mol . This compound is characterized by the presence of a chloro and nitro group attached to a phenyl ring, which is further connected to a prop-2-enenitrile moiety. It is commonly used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-nitrophenyl)prop-2-enenitrile typically involves the reaction of 4-chloro-3-nitrobenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds via a Knoevenagel condensation, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-3-nitrophenyl)prop-2-enenitrile undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalysts such as palladium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can yield various substituted phenyl derivatives .
Scientific Research Applications
3-(4-Chloro-3-nitrophenyl)prop-2-enenitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3-nitrophenyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The nitro and chloro groups play a crucial role in its reactivity and interactions. The compound can act as an electrophile, participating in various nucleophilic substitution reactions. Additionally, its ability to undergo reduction and oxidation reactions makes it a versatile compound in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Nitrophenyl)prop-2-enenitrile
- 3-(4-Chlorophenyl)prop-2-enenitrile
- 3-(4-Bromophenyl)prop-2-enenitrile
Uniqueness
3-(4-Chloro-3-nitrophenyl)prop-2-enenitrile is unique due to the presence of both chloro and nitro groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various synthetic applications .
Properties
IUPAC Name |
(E)-3-(4-chloro-3-nitrophenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-8-4-3-7(2-1-5-11)6-9(8)12(13)14/h1-4,6H/b2-1+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNLIBLJZRWQCL-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC#N)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C#N)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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